2-(2-(Naphthalen-2-yl)phenyl)acetonitrile
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Overview
Description
2-(2-(Naphthalen-2-yl)phenyl)acetonitrile is an organic compound with the molecular formula C18H13N and a molecular weight of 243.3 g/mol . It is a derivative of acetonitrile, where the hydrogen atoms are substituted by a naphthalene and a phenyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Naphthalen-2-yl)phenyl)acetonitrile typically involves the reaction of 2-naphthylacetonitrile with benzene under specific conditions. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3) in a Friedel-Crafts alkylation reaction . The reaction conditions include maintaining a temperature range of 0-5°C and using an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-(Naphthalen-2-yl)phenyl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.
Reduction: Reduction of the nitrile group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) to form primary amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitric acid (HNO3) for nitration, bromine (Br2) for bromination.
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Primary amines.
Substitution: Nitro or halogenated derivatives of the compound.
Scientific Research Applications
2-(2-(Naphthalen-2-yl)phenyl)acetonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-(Naphthalen-2-yl)phenyl)acetonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
2-(Naphthalen-1-yl)acetonitrile: Similar structure but with the naphthalene group attached at a different position.
2-Naphthylacetonitrile: A simpler compound with only a naphthalene group attached to the acetonitrile.
Uniqueness
2-(2-(Naphthalen-2-yl)phenyl)acetonitrile is unique due to the presence of both naphthalene and phenyl groups, which confer distinct chemical and physical properties. This dual substitution allows for a broader range of chemical reactions and applications compared to its simpler analogs.
Properties
Molecular Formula |
C18H13N |
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Molecular Weight |
243.3 g/mol |
IUPAC Name |
2-(2-naphthalen-2-ylphenyl)acetonitrile |
InChI |
InChI=1S/C18H13N/c19-12-11-15-6-3-4-8-18(15)17-10-9-14-5-1-2-7-16(14)13-17/h1-10,13H,11H2 |
InChI Key |
CPOMTYFTAXTPGP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CC=CC=C3CC#N |
Origin of Product |
United States |
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